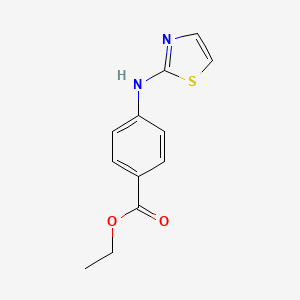
4-(Thiazol-2-ylamino)-benzoic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Thiazol-2-ylamino)-benzoic acid ethyl ester is a chemical compound that features a thiazole ring attached to a benzoic acid ethyl ester moiety. Thiazole rings are known for their presence in various biologically active molecules, making this compound of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiazol-2-ylamino)-benzoic acid ethyl ester typically involves the reaction of 2-aminothiazole with ethyl 4-bromobenzoate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the bromine-substituted carbon of the benzoate, forming the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(Thiazol-2-ylamino)-benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives of the thiazole ring.
科学的研究の応用
4-(Thiazol-2-ylamino)-benzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active thiazole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Thiazol-2-ylamino)-benzoic acid ethyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 4-(Thiazol-2-ylamino)-benzoic acid ethyl ester.
Thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups.
Ethyl 4-aminobenzoate: A compound with a similar ester group but different aromatic substitution.
Uniqueness
This compound is unique due to the combination of the thiazole ring and the benzoic acid ethyl ester moiety This structural arrangement imparts specific chemical and biological properties that are distinct from other thiazole or benzoic acid derivatives
特性
CAS番号 |
280754-15-6 |
|---|---|
分子式 |
C12H12N2O2S |
分子量 |
248.30 g/mol |
IUPAC名 |
ethyl 4-(1,3-thiazol-2-ylamino)benzoate |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-3-5-10(6-4-9)14-12-13-7-8-17-12/h3-8H,2H2,1H3,(H,13,14) |
InChIキー |
FFWCGHYUHPQSGC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazolo[1,5-a]pyrimidine, 3-(4-fluorophenyl)-6-(4-pyridinyl)-](/img/structure/B15165097.png)
![2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B15165105.png)
![4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B15165120.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid](/img/structure/B15165127.png)
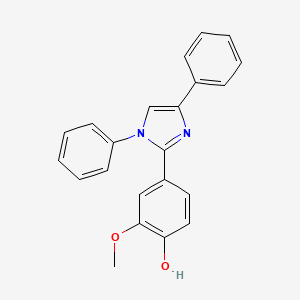
![1-Cyano-3-(2-methyl-1-benzofuran-5-yl)-2-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]guanidine](/img/structure/B15165137.png)
![2-[(E)-(2-Methylphenyl)diazenyl]pyridine](/img/structure/B15165144.png)
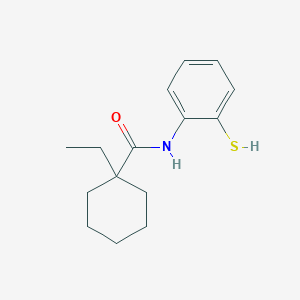
![(4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15165159.png)
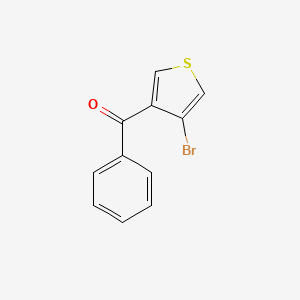
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]acetamide](/img/structure/B15165168.png)
![7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B15165179.png)
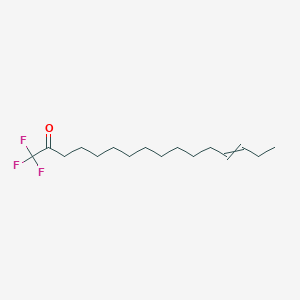
![2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine](/img/structure/B15165193.png)
